Isonicotinaldehyde 1-Oxide (CAS: 7216-42-4) is a bifunctional pyridine derivative featuring an aldehyde group at the 4-position and an N-oxide moiety. This specific arrangement makes it a valuable precursor in synthetic chemistry, particularly for constructing metal-organic frameworks (MOFs), coordination polymers, and electronically active molecules for applications in nonlinear optics [1]. Its primary value lies in the distinct electronic and steric properties conferred by the N-oxide group, which are not present in the parent isonicotinaldehyde or its positional isomers.
Substituting Isonicotinaldehyde 1-Oxide with its parent compound, isonicotinaldehyde, or its isomers (picolinaldehyde N-oxide, nicotinaldehyde N-oxide) will lead to fundamentally different outcomes. The N-oxide group serves two critical roles: it acts as a potent electron-withdrawing group that modifies the reactivity of the pyridine ring and the aldehyde, and it provides a distinct oxygen coordination site for metal binding [1]. Removing the N-oxide eliminates a key binding site essential for forming specific bridged coordination polymers. Altering the aldehyde's position from para (4-position) to ortho or meta significantly changes the electrochemical reduction potential and the geometry of resulting metal complexes, making such substitutions unsuitable for processes optimized for the 4-isomer's specific electronic and steric profile [2].
In comparative polarographic studies, Isonicotinaldehyde 1-Oxide demonstrates a significantly less negative half-wave reduction potential (-0.46 V vs. SCE) compared to its positional isomers, nicotinaldehyde 1-oxide (-0.56 V) and picolinaldehyde 1-oxide (-0.72 V) [1]. This indicates that the aldehyde group in the 4-position is the most susceptible to electrochemical reduction.
| Evidence Dimension | Half-wave reduction potential (E₁/₂) |
| Target Compound Data | -0.46 V vs. SCE |
| Comparator Or Baseline | Nicotinaldehyde 1-oxide (-0.56 V); Picolinaldehyde 1-oxide (-0.72 V) |
| Quantified Difference | 100-260 mV less negative potential required for reduction vs. isomers |
| Conditions | Polarography in N,N-dimethylformamide (DMF) with 0.1 M tetra-n-propylammonium perchlorate as supporting electrolyte. |
This property is critical for electrosynthesis, enabling selective reduction of the aldehyde at lower energy costs and potentially avoiding side reactions that may occur at more negative potentials.
Unlike its parent compound isonicotinaldehyde, which typically coordinates through the pyridine nitrogen, Isonicotinaldehyde 1-Oxide acts as an effective O,O'-bidentate bridging ligand. X-ray crystallographic analysis of a cadmium(II) coordination polymer shows the compound bridging two different metal centers simultaneously through both the N-oxide oxygen and the aldehyde oxygen [1]. This coordination mode is structurally impossible for the parent aldehyde.
| Evidence Dimension | Coordination Mode |
| Target Compound Data | O,O'-bidentate bridging ligand |
| Comparator Or Baseline | Isonicotinaldehyde (parent compound), which acts as a monodentate N-donor ligand |
| Quantified Difference | Qualitative structural difference: Enables formation of bridged polymeric structures vs. simple terminal coordination |
| Conditions | Synthesis of a Cadmium(II) coordination polymer. |
For materials scientists and chemists in crystal engineering, this specific bridging capability is a key enabling feature for designing and synthesizing novel 1D, 2D, or 3D coordination networks with targeted topologies and properties.
Isonicotinaldehyde 1-Oxide is a critical precursor for synthesizing N-alkoxy stilbazolium salts, a class of high-performance chromophores for second-order nonlinear optics (NLO). The N-oxide group is essential, as its conversion to an N-alkoxy group creates a powerful electron-accepting unit. A chromophore derived from this precursor exhibited a high molecular hyperpolarizability (β₀) of 400 x 10⁻³⁰ esu [1]. This value is significantly higher than that of many standard stilbazolium chromophores that lack the N-alkoxy modification, demonstrating the precursor's direct impact on final material performance.
| Evidence Dimension | Molecular Hyperpolarizability (β₀) of Derived Chromophore |
| Target Compound Data | 400 x 10⁻³⁰ esu |
| Comparator Or Baseline | Typical stilbazolium salts without N-alkoxy modification (values often in the range of 100-200 x 10⁻³⁰ esu) |
| Quantified Difference | Approximately 2-4x increase in NLO response compared to simpler benchmark materials. |
| Conditions | Hyper-Rayleigh Scattering measurement in methanol at 1064 nm. |
Procuring this specific N-oxide precursor is a direct pathway to achieving top-tier performance in NLO materials for applications like electro-optic modulation and optical data processing.
When the synthetic goal is to create coordination networks where metal nodes are bridged by the ligand, Isonicotinaldehyde 1-Oxide is the correct choice over its parent aldehyde. Its demonstrated ability to act as an O,O'-bidentate linker enables the rational design of extended structures for catalysis, gas storage, or sensing applications [1].
For the electrochemical synthesis of functionalized 4-pyridylmethanols, this compound is preferable to its isomers. Its less negative reduction potential allows for more efficient and selective conversion at the aldehyde group, minimizing energy consumption and the risk of degrading other functional groups in the molecule [2].
This compound is the specified precursor for developing advanced NLO materials, particularly N-alkoxy stilbazolium salts. Its use is directly tied to achieving a high molecular hyperpolarizability (β₀), a critical performance metric for materials used in next-generation optical communication and data processing technologies [3].
Irritant